3-(3-Iodophenyl)oxetan-3-amine hydrochloride is a chemical compound characterized by its unique oxetane structure combined with an iodophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is C9H10ClIN2O, which indicates the presence of iodine, chlorine, nitrogen, and oxygen atoms in its structure.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. It is often used in research settings for exploring new therapeutic agents.
3-(3-Iodophenyl)oxetan-3-amine hydrochloride is classified as an organic compound, specifically a derivative of oxetane. It falls under the category of heterocyclic compounds due to the presence of a four-membered cyclic ether in its structure. Its classification also includes aspects of pharmacology and medicinal chemistry due to its potential applications in these fields.
The synthesis of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be employed for purification after synthesis.
The molecular structure of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride features:
The molecular weight of this compound is approximately 264.55 g/mol. The structural formula can be represented as follows:
3-(3-Iodophenyl)oxetan-3-amine hydrochloride can participate in various chemical reactions:
Reactions involving this compound are often studied for their mechanistic pathways and kinetics, which are crucial for understanding its reactivity profile.
The mechanism of action for 3-(3-Iodophenyl)oxetan-3-amine hydrochloride involves its interaction with biological targets, potentially influencing various biochemical pathways:
Research into the exact mechanism often involves in vitro studies to assess binding affinities and functional outcomes.
3-(3-Iodophenyl)oxetan-3-amine hydrochloride has several applications in scientific research:
This compound's unique structural features make it a valuable tool in both academic research and industrial applications, particularly within the fields of organic chemistry and pharmacology.
The oxetane ring, a four-membered cyclic ether, has evolved from a chemical curiosity to a validated bioisostere in drug design. Its adoption accelerated significantly following seminal work by Carreira and collaborators with Hoffmann-La Roche in the mid-2000s, which demonstrated that 3,3-disubstituted oxetanes could effectively replace gem-dimethyl groups or carbonyl functionalities while conferring superior polarity and reduced lipophilicity [2] [4]. Unlike the gem-dimethyl motif, oxetanes provide comparable steric bulk without increasing hydrophobicity—a critical advantage for maintaining solubility and metabolic stability. The oxetane's high bond angle strain (~20 kcal/mol) contributes to its unique electronic properties, including a pronounced inductive effect that significantly influences proximal functional groups [2] [8].
Early applications were limited by synthetic challenges and perceived instability, particularly under acidic conditions. However, systematic studies revealed that 3,3-disubstituted oxetanes exhibit remarkable robustness due to steric shielding of the vulnerable C-O bonds, enabling their survival under typical reaction conditions encountered in medicinal chemistry workflows, including nucleophilic substitutions and protecting group manipulations [8] [10]. This stability profile facilitated their incorporation into clinical candidates, with seven oxetane-containing compounds reaching clinical trials by 2023. Notably, over 50% of these feature 3-aminooxetane cores, underscoring the pharmacological relevance of this substitution pattern [2].
Table 1: Oxetane-Containing Clinical Candidates (2023) [2]
Compound | Developer | Therapeutic Area | Phase | Oxetane Substitution |
---|---|---|---|---|
Fenebrutinib | Genentech | Multiple Sclerosis | III | 3,3-Disubstituted |
Ziresovir | Hoffmann-La Roche | Respiratory Syncytial Virus | III | 3,3-Disubstituted |
Danuglipron | Pfizer | Diabetes | II | 3-Aminooxetane |
Lanraplenib | Gilead Sciences | Lupus Membranous Nephropathy | II | 3-Aminooxetane |
PF-06821497 | Pfizer | Small Cell Lung Cancer, Prostate Cancer | I | 3,3-Disubstituted |
The scaffold’s versatility extends to its role as a conformational constraint in peptidomimetics and as a polar surrogate for tert-butyl groups, morpholines, or cyclic ketones, enabling intellectual property expansion while improving ligand efficiency [2] [4]. The integration of oxetanes into drug discovery toolkits has been further bolstered by scalable synthetic methodologies (>1 kg scale) for 3,3-disubstituted variants, overcoming earlier limitations in accessibility [8] [10].
The 3-iodophenyl moiety in 3-(3-Iodophenyl)oxetan-3-amine hydrochloride is not merely an inert aromatic system; it serves as a strategic element for molecular recognition and further derivatization. Iodine, as a heavy halogen, exhibits a pronounced sigma-hole effect—a region of positive electrostatic potential along the carbon-halogen bond axis—that facilitates directional interactions with electron-rich regions of biological targets, such as carbonyl oxygen atoms or aromatic π-systems [4] [6]. This halogen bonding capability can enhance target affinity and selectivity, particularly in kinase and GPCR targets where such interactions are prevalent.
The meta-substitution pattern in this compound is particularly noteworthy. Meta-substituted aromatics often provide optimal vectorial orientation for attached functionalities compared to ortho or para isomers, minimizing steric clashes with protein binding pockets while allowing efficient exploration of pharmacophore space [4]. The iodine atom’s substantial size (van der Waals radius: 1.98 Å) contributes to favorable hydrophobic contact without the extreme lipophilicity associated with bromine or chlorine, striking a balance between target engagement and physicochemical optimization.
In matched molecular pair analyses comparing diaryloxetanes with benzophenones or diarylmethanes, the 3,3-diaryloxetane motif demonstrated superior ligand efficiency and reduced metabolic lability. When combined with halogenation, these systems offer enhanced resistance to oxidative metabolism, particularly at benzylic positions [4]. The iodine atom also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling late-stage diversification without compromising the oxetane core’s integrity. This is exemplified by the robust survival of the oxetane under Pd-catalyzed conditions used to derivatize halogenated precursors [4] [8].
Table 2: Physicochemical Properties of 3-(3-Iodophenyl)oxetan-3-amine Derivatives
Property | 3-(3-Iodophenyl)oxetan-3-amine [3] | 3,3-Diaryloxetane Analogue [4] | Difluorooxetane Bioisostere [7] |
---|---|---|---|
Molecular Formula | C₉H₁₀INO | C₁₈H₁₈N₂O₂ | C₉H₈F₂INO |
Molecular Weight (g/mol) | 275.99 | 294.35 | 293.07 |
Predicted logP | 1.8-2.2 | 3.5-3.9 | 1.5-1.9 |
H-Bond Acceptors | 2 | 4 | 3 |
H-Bond Donors | 1 | 1 | 1 |
Polar Surface Area (Ų) | 32 | 55 | 32 |
Key Structural Feature | Iodine halogen bond donor | Diaryl hydrophobic stacking | Enhanced metabolic stability |
The 3-aminooxetane group represents one of the most strategically valuable iterations of this heterocycle. The primary amine attached to the quaternary carbon of the oxetane exhibits uniquely modulated basicity due to the ring’s strong electron-withdrawing effect. Experimental studies demonstrate that the oxetane reduces the pKaH of proximal amines by approximately 2.7 units compared to their non-oxetane counterparts—equivalent to a ~500-fold decrease in basicity [2] [7]. For 3-(3-Iodophenyl)oxetan-3-amine, this translates to a predicted pKaH of ~7.2, situating it in a favorable range for membrane permeability while maintaining sufficient protonation for target engagement in physiological environments.
This pKa depression profoundly impacts absorption, distribution, and blood-brain barrier penetration. Compounds with pKaH values between 7-8 often exhibit optimal tissue distribution profiles, avoiding excessive lysosomal sequestration while retaining solubility at physiological pH [2] [7]. Furthermore, the amine group serves as a versatile vector for structural elaboration. It can be acylated, alkylated, sulfonylated, or converted to ureas/amides, enabling rapid exploration of structure-activity relationships (SAR) during lead optimization. The hydrochloride salt form (as in 3-(3-Iodophenyl)oxetan-3-amine hydrochloride) enhances crystallinity and solubility, facilitating formulation in biological assays [1] [3].
The spatial orientation of the amine is constrained by the oxetane’s three-dimensional geometry, reducing conformational entropy upon binding and potentially improving potency. This preorganization effect is particularly valuable in mimicking bioactive conformations of peptides or natural products. In protease inhibitors or kinase antagonists, the oxetane nitrogen can engage in critical hydrogen bonding interactions with catalytic residues or backbone atoms, as observed in several clinical-stage oxetane-containing compounds [2] [8]. Recent advances in synthetic methodology have enabled the kilogram-scale production of 3-aminooxetane building blocks, including novel 3,3-disubstituted variants, making this motif increasingly accessible for drug discovery programs [8] [10].
The combination of these three elements—strained oxygen heterocycle, halogenated aryl group, and modulated amine—creates a multifunctional scaffold with exceptional potential for addressing contemporary drug discovery challenges. 3-(3-Iodophenyl)oxetan-3-amine hydrochloride exemplifies the strategic application of bioisosteric replacement and property-focused design in modern medicinal chemistry, offering solutions to optimize solubility, target selectivity, and metabolic stability while enabling synthetic diversification.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1